1,3-Hexanediol

Description

Structural Context and Isomerism of Hexanediols

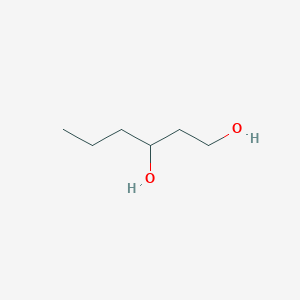

The chemical formula C6H14O2 represents numerous structural isomers of hexanediol (B3050542), each distinguished by the placement of the two hydroxyl groups on the hexane (B92381) backbone. 1,3-Hexanediol features hydroxyl groups on the first and third carbon atoms. nist.gov This specific arrangement creates a chiral center at the third carbon, meaning this compound can exist as different stereoisomers.

Other positional isomers of hexanediol include:

1,2-Hexanediol (B41856): A vicinal diol with hydroxyl groups on adjacent carbons.

1,4-Hexanediol, 1,5-Hexanediol, and 1,6-Hexanediol (B165255): With hydroxyl groups separated by two, three, and four carbon atoms, respectively.

2,5-Hexanediol (B147014): Features hydroxyl groups at the second and fifth positions and is a known metabolite of n-hexane. sigmaaldrich.comnih.gov

Beyond these straight-chain isomers, branched-chain isomers also exist. A notable example is 2-Ethyl-1,3-hexanediol (B165326), which has a molecular formula of C8H18O2. nist.gov It shares the 1,3-diol functionality but includes an ethyl group at the second carbon position. sigmaaldrich.com This structural variation significantly alters its physical properties and applications, distinguishing it from the linear this compound. For instance, 2-Ethyl-1,3-hexanediol is a viscous liquid with a higher boiling point of approximately 243-244°C and is used as a reactive diol in the production of urethanes and as a component in polyester (B1180765) synthesis. penpoly.comgoogle.comgoogle.com

Comparison of Hexanediol Isomers

| Compound | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 21531-91-9 nist.gov | C6H14O2 nist.gov | Hydroxyl groups at C1 and C3 |

| 2,5-Hexanediol | 2935-44-6 sigmaaldrich.com | C6H14O2 sigmaaldrich.com | Hydroxyl groups at C2 and C5 |

| 2-Ethyl-1,3-hexanediol | 94-96-2 nist.gov | C8H18O2 nist.gov | 1,3-diol with an ethyl group at C2 |

Historical Development of this compound Synthesis and Applications

The synthesis of diols has been a fundamental pursuit in organic chemistry, evolving from early methods to more sophisticated and efficient processes. While the specific historical timeline for this compound is not extensively documented in early literature, the development of synthetic routes for structurally similar diols provides significant context.

A key method for synthesizing diols like the related compound 2-Ethyl-1,3-hexanediol is through the aldol (B89426) condensation of aldehydes, followed by hydrogenation. smolecule.com For example, patents from the mid-1990s describe the synthesis of 2-Ethyl-1,3-hexanediol starting from n-butyraldehyde. google.comgoogle.com In this process, n-butyraldehyde undergoes an aldol condensation reaction, often catalyzed by an alkali metal hydroxide, to form the intermediate 2-ethyl-3-hydroxyhexanal (B1620174). google.com This intermediate is then hydrogenated, typically using a catalyst like Raney nickel, to yield the final 2-Ethyl-1,3-hexanediol. google.comgoogle.com Research has focused on optimizing this process by using phase-transfer catalysts to improve reaction control and yield. google.comgoogle.com

The applications of this compound and its derivatives in research have also evolved. Initially valued for their properties as solvents and plasticizers, their role has expanded into more specialized areas. penpoly.comsmolecule.com In modern chemical research, this compound serves as a precursor in the synthesis of targeted therapeutic agents. chemicalbook.com It is specifically mentioned as a useful starting material for preparing dual peroxisome proliferator-activated receptors γ and δ (PPARγ and PPARδ) agonists, which are investigated for their potential as euglycemic agents. chemicalbook.comlookchem.com Furthermore, the diol functionality makes it a candidate for polymerization reactions, such as in the preparation of polyesters, where it can be incorporated into the polymer backbone to impart specific properties. google.comontosight.ai More recent research has also explored biotechnological pathways for producing diols from renewable resources, such as the synthesis of 1,6-hexanediol from n-hexane using engineered microorganisms, indicating a shift towards more sustainable production methods in the broader field of diol chemistry. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944139 | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-91-9 | |

| Record name | 1,3-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1,3 Hexanediol

Chemo-Catalytic Synthesis Routes

Chemical synthesis provides several established and innovative pathways to 1,3-Hexanediol and its derivatives, often focusing on catalyst efficiency and stereochemical control.

A primary industrial route to 2-ethyl-1,3-hexanediol (B165326), a substituted derivative of this compound, involves the aldol (B89426) condensation of n-butyraldehyde (butanal). This reaction first produces the intermediate 2-ethyl-3-hydroxyhexanal (B1620174). Subsequent reduction, or hydrogenation, of this intermediate's aldehyde group yields the final diol.

The process is typically catalyzed by alkali metal hydroxides, such as potassium hydroxide, in a homogenous system, followed by catalytic hydrogenation using agents like Raney nickel under elevated temperature and pressure. proteomexchange.org The use of a neutral phase-transfer catalyst, like a polyalkylene glycol, in the aldol condensation step has been shown to significantly improve the efficiency and controllability of the reaction. proteomexchange.org Research has also focused on controlling the stereochemistry of the final product. For instance, specific catalytic reduction conditions can influence the threo/erythro diastereomeric ratio of the resulting 2-ethyl-1,3-hexanediol.

Table 1: Catalytic Conditions for 2-Ethyl-1,3-Hexanediol Synthesis via Aldol Condensation-Reduction

| Precursor | Condensation Catalyst | Reduction Catalyst | Conditions (Reduction) | Key Finding | Reference |

|---|---|---|---|---|---|

| n-Butyraldehyde | Potassium Hydroxide | Raney Nickel | 100°C, 50 atm H₂ | Yielded 2-ethyl-3-hydroxyhexanal intermediate at 50.4% before hydrogenation. | proteomexchange.org |

| n-Butyraldehyde | Not specified | Raney Nickel | 100°C, 50 atm H₂ | Produced a threo/erythro ratio of 64/36 for the final diol product. | rsc.org |

| Aldehydes | Lanthanoid triisopropoxides | Sodium Borohydride | Not specified | Lanthanide catalysts facilitate the aldol reaction; subsequent reduction yields the diol. |

The synthesis of chiral 1,3-diols, including this compound, can be achieved with high enantioselectivity through the asymmetric hydrogenation of β-keto esters. A suitable precursor for this compound is ethyl 3-oxohexanoate (B1246410). This method relies on chiral transition-metal catalysts to control the stereochemical outcome of the reduction.

Pioneering work in this area involves ruthenium-based catalysts, such as those incorporating the BINAP ligand. rsc.org These catalysts are highly effective for the enantioselective hydrogenation of various β-keto esters to their corresponding β-hydroxy esters, which are direct precursors to 1,3-diols. rsc.orgsioc-journal.cn Research has demonstrated that iridium-based catalysts, paired with chiral ferrocenyl P,N,N-ligands, can also hydrogenate a wide range of β-keto esters with good to excellent enantioselectivities (up to 95% ee). rsc.org The choice of catalyst and reaction conditions, including the use of novel solvent systems like ionic liquids, can enhance both conversion rates and enantiomeric excess (ee), sometimes reaching over 99%. rsc.org

For example, the hydrogenation of ethyl 3-oxohexanoate using a [Ru(p-cymene)-(R)-BINAP)]Cl catalyst is a documented method to produce ethyl (R)-3-hydroxyhexanoate, a key chiral intermediate that can be further reduced to the corresponding chiral this compound. acs.org

Alternative catalytic systems have been explored to steer the synthesis towards desired products. One such approach involves the use of mixed metal alkoxides. It is known that Mg-Al mixed butyrates can catalyze the self-condensation of butyraldehyde (B50154), a key step in the synthesis of 2-ethyl-1,3-hexanediol precursors. rsc.org

A related and powerful method is the Aldol-Tishchenko reaction. In this reaction, an enolizable aldehyde first undergoes an aldol reaction to form a β-hydroxy aldehyde. This intermediate then reacts with another aldehyde molecule in a Tishchenko reaction, catalyzed by a Lewis acid like an aluminum alkoxide, to produce a monoester of a 1,3-diol. researchgate.net This pathway offers a direct route to functionalized 1,3-diols with high diastereoselectivity. The mechanism involves the formation of a mixed alkoxide catalyst that facilitates the redox-esterification process. researchgate.net While not explicitly detailed for this compound itself, the underlying principle of using mixed metal alkoxides like magnesium aluminum ethoxide or similar species provides a versatile strategy for synthesizing 1,3-diol structures from aldehyde precursors.

Hydroformylation, or the oxo process, is a powerful atom-economical reaction that adds a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.org This can be strategically applied to synthesize precursors for 1,3-diols. A plausible route to this compound could involve the hydroformylation of an unsaturated alcohol like 1-penten-3-ol. The challenge lies in controlling the regioselectivity to produce the desired branched aldehyde (an α-formyl alcohol) over the linear aldehyde.

Rhodium complexes are common catalysts, and the choice of ligand is critical for directing the regioselectivity. google.comrsc.org For instance, the hydroformylation of allyl alcohol can be directed to form 2-methyl-3-hydroxy-propanaldehyde, which is then reduced to 2-methyl-1,3-propanediol. google.com A similar strategy applied to a C5 unsaturated alcohol could yield a precursor for this compound. Furthermore, innovative strategies using scaffolding ligands have been developed to direct the hydroformylation to a carbon atom distal to a directing group, such as a hydroxyl group. This has been successfully applied to the hydroformylation of homoallylic alcohols to selectively afford δ-lactones, which are cyclic esters of 1,3-diols. rsc.org

Alternative Chemical Transformation Pathways (e.g., utilizing Magnesium Aluminum Ethoxide)

Biocatalytic and Biotechnological Production of this compound

In pursuit of sustainable manufacturing, biotechnological routes using engineered microorganisms are gaining significant traction. These methods leverage cellular metabolism to convert renewable feedstocks into valuable chemicals like this compound.

Recent breakthroughs in synthetic biology have enabled the de novo production of medium- and branched-chain 1,3-diols, including this compound (1,3-HDO), which are not typically found in natural metabolic pathways. biorxiv.orgbiorxiv.org A novel and highly versatile approach utilizes an engineered modular polyketide synthase (PKS) platform within a host organism like Streptomyces albus. researchgate.netresearchgate.net

This platform functions like a programmable assembly line:

Carbon Chain Assembly : The engineered PKS uses various acyl-CoA starter and extender units, derived from cellular metabolism (e.g., from glucose), to build a carbon chain of a specific length and branching pattern. biorxiv.org

Reductive Release : A key innovation is the use of an NADPH-dependent terminal thioreductase (TR) domain. This enzyme catalyzes the two-electron reductive cleavage of the polyketide chain from the synthase, releasing it as a β-hydroxy aldehyde. biorxiv.orgresearchgate.net

Final Reduction : The resulting aldehyde is then reduced to the final 1,3-diol product by endogenous or co-expressed alcohol dehydrogenases (ADHs). biorxiv.org

By selecting different PKS modules and starter/extender units, this platform can be programmed to produce a variety of diols. Research has demonstrated the successful production of nine different 1,3-diols, including 1,3-butanediol (B41344), 1,3-pentanediol, and this compound, using this system. proteomexchange.orgbiorxiv.org Further optimization by tuning the production of the necessary acyl-CoA substrates has led to diol titers of up to 1 g/L in shake flask experiments, showcasing the efficiency and high tunability of this biosynthetic platform. proteomexchange.orgbiorxiv.org

**Table 2: Examples of 1,3-Diols Produced via Engineered PKS Platform in *S. albus***

| Product | Abbreviation | Key Precursors | Platform Component | Reference |

|---|---|---|---|---|

| 1,3-Butanediol | 1,3-BDO | Acetyl-CoA, Malonyl-CoA | Engineered PKS-TR | biorxiv.org |

| 1,3-Pentanediol | 1,3-PDO | Propionyl-CoA, Malonyl-CoA | Engineered PKS-TR | researchgate.net |

| This compound | 1,3-HDO | Butyryl-CoA, Malonyl-CoA | Engineered PKS-TR | researchgate.net |

| 2-Ethyl-1,3-hexanediol | 2-E-1,3-HDO | Butyryl-CoA, Ethylmalonyl-CoA | Engineered PKS-TR | biorxiv.orgbiorxiv.org |

Enzymatic Cascade Reactions for Chiral 1,3-Diols (e.g., from Aliphatic Aldehydes)

The synthesis of chiral 1,3-diols, including this compound, from aliphatic aldehydes can be effectively achieved through enzymatic cascade reactions. These multi-step processes, often conducted in a single pot, leverage the high selectivity of enzymes to construct chiral centers with precision. A common and powerful strategy involves a two-step chemoenzymatic sequence that combines an aldol reaction with a subsequent bioreduction. rsc.org

This cascade typically begins with an asymmetric aldol condensation to form a β-hydroxyketone. mdpi.com This initial step can be catalyzed by an organocatalyst or a metal-complex catalyst to establish the first stereocenter. mdpi.comresearchgate.net Following the C-C bond formation, an alcohol dehydrogenase (ADH) is introduced to reduce the ketone group, thereby creating the second stereogenic center of the 1,3-diol. rsc.org The modularity of this approach is a significant advantage; by selecting the appropriate chiral catalyst for the aldol reaction and a suitable (R)- or (S)-selective ADH for the reduction, all four possible stereoisomers of the target 1,3-diol can be synthesized. researchgate.netnih.gov

For instance, a one-pot synthesis of chiral 1,3-diols has been demonstrated using chiral Zn²⁺ complex catalysts for the enantioselective aldol reaction, followed by an enzymatic reduction using an oxidoreductase with cofactor regeneration. nih.gov The compatibility of the chemical and biological catalysts is crucial, allowing the entire sequence to proceed in an aqueous environment without the need for intermediate work-up steps. researchgate.netcapes.gov.br This integration of organocatalysis and biocatalysis represents a highly efficient route to enantiomerically pure 1,3-diols. researchgate.net

Recent research has focused on developing these cascades in continuous flow systems, further enhancing process efficiency. researchgate.net A comprehensive screening of alcohol dehydrogenases is often performed to identify the most effective biocatalyst for the reduction of the specific aldol product, ensuring high conversion and stereoselectivity. researchgate.net

Table 1: Chemoenzymatic Cascade for Chiral 1,3-Diol Synthesis

| Step | Catalyst Type | Reaction | Function |

| 1 | Organocatalyst or Chiral Metal Complex | Asymmetric Aldol Reaction | Forms C-C bond and establishes the first stereocenter. mdpi.comresearchgate.net |

| 2 | Alcohol Dehydrogenase (ADH) / Oxidoreductase | Biocatalytic Reduction | Reduces the intermediate β-hydroxyketone to form the second stereocenter. rsc.org |

Whole-Cell Biotransformations for Sustainable Production

Whole-cell biotransformation is an emerging strategy for the sustainable production of bulk and fine chemicals, offering an environmentally friendly alternative to traditional chemical synthesis. researchgate.net This approach utilizes metabolically active microorganisms, either in a growing or resting state, which harbor all the necessary enzymes for a multi-step reaction cascade. researchgate.net The key advantages of using whole-cell biocatalysts include enhanced catalyst stability, the potential for cofactor regeneration in situ, and the ability to perform complex multi-enzyme reactions within a single strain, which can reduce process costs. researchgate.netresearchgate.net

In the context of C6 diols, significant progress has been made in producing 1,6-hexanediol (B165255) from renewable feedstocks like glucose using metabolically engineered Escherichia coli. acs.org These engineered microbes integrate a synthetic pathway, combining modules for the biosynthesis of a precursor like adipic acid with subsequent conversion modules for its transformation into the target diol. acs.org For instance, a novel biocatalytic route can be designed by integrating an adipic acid synthesis module with a conversion module specifically for 1,6-hexanediol production. acs.org

Similarly, whole cells of Gluconobacter oxydans have been effectively used for the biotransformation of 1,6-hexanediol into adipic acid with very high yields. nih.govd-nb.info This demonstrates the robust oxidative capabilities of certain microorganisms. While direct synthesis of this compound via whole-cell fermentation from simple sugars is a complex challenge, the principles are transferable. A potential pathway could involve the engineered production of a C6 precursor which is then enzymatically converted to this compound. The use of resting cells is particularly advantageous as it separates the cell growth phase from the product formation phase, allowing for optimized biotransformation conditions. researchgate.net

Table 2: Comparison of Whole-Cell Biotransformation Systems

| Organism | Feedstock/Substrate | Product | Key Advantages | Reference |

| Escherichia coli (engineered) | D-Glucose | 1,6-Hexanediol | Production from renewable feedstock; integrated multi-enzyme pathway. | acs.org |

| Gluconobacter oxydans | 1,6-Hexanediol | Adipic Acid | High conversion and yield (>99%); robust resting-cell transformation. | nih.govd-nb.info |

| Saccharomyces cerevisiae (engineered) | Diketones | Chiral vicinal diols | Overexpression of dehydrogenases for stereoselective synthesis. | asm.org |

Stereochemical Control in this compound Synthesis

The biological activity and material properties of 1,3-diols are often dependent on their specific stereochemistry. Therefore, methods that allow for precise control over the formation of stereoisomers are of paramount importance.

The synthesis of 1,3-diols results in the formation of two chiral centers, leading to the possibility of diastereomers, designated as threo (anti) and erythro (syn). Controlling the ratio of these diastereomers is a key challenge in stereoselective synthesis. The relative orientation of the two hydroxyl groups is determined during the C-C bond-forming step or the subsequent reduction.

Significant diastereoselectivity can be achieved through substrate-controlled or reagent-controlled methods. For example, the reaction of lithium enolates with (1-bromoalkyl)boronic esters has been shown to produce β-hydroxy esters, precursors to 1,3-diols, with a strong preference for the threo diastereomer. researchgate.net The choice of the chiral auxiliary on the boronic ester can influence the threo/erythro ratio, with some combinations leading to ratios greater than 100:1. researchgate.net

In other systems, mass spectrometry has been used to differentiate between threo and erythro stereoisomers of related phenoxy-alkanes, where the fragmentation patterns differ significantly between the diastereomers, indicating inherent structural differences that can be exploited or targeted in synthesis. acs.org The ability to control the diastereomeric outcome is crucial as it dictates the final three-dimensional structure of the molecule.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This is particularly vital in the pharmaceutical industry, where different enantiomers can have vastly different biological effects. wikipedia.org For chiral 1,3-diols, enantioselectivity is typically achieved using chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.org

A powerful strategy is the combination of asymmetric organocatalysis and biocatalysis. researchgate.net The process starts with an enantioselective aldol reaction between an aldehyde and a ketone, catalyzed by a chiral organocatalyst like a proline derivative. rsc.org This sets the configuration of the first stereocenter, producing an enantiomerically enriched β-hydroxyketone. The subsequent reduction of the ketone is performed using a stereoselective alcohol dehydrogenase (ADH). Since both (R)- and (S)-selective ADHs are available, this modular approach provides access to all four stereoisomers of the 1,3-diol in high enantiomeric purity (>99% ee). researchgate.net

Butanediol dehydrogenase (Bdh1p) from Saccharomyces cerevisiae, for example, has been used for the enantioselective synthesis of (2R,3R)- and (3R,4R)-vicinal diols, including hexanediol (B3050542) isomers. asm.org The purified enzyme can transform various diketones into the corresponding enantiopure diols. asm.org This highlights the potential of specific enzymes to serve as highly effective catalysts for producing chiral building blocks. asm.org

Iii. Catalytic Reactions and Chemical Transformations of 1,3 Hexanediol

Selective Oxidation Reactions

The oxidation of 1,3-hexanediol can yield various products, including hydroxy ketones, hydroxy aldehydes, or dicarbonyl compounds, depending on the catalyst and reaction conditions employed. The primary challenge and area of research interest lie in achieving high chemoselectivity for the oxidation of one hydroxyl group over the other.

The selective oxidation of the secondary hydroxyl group in the presence of the primary one is a key transformation of this compound and its derivatives. This selectivity is often driven by the steric and electronic differences between the two alcohol types.

Research has demonstrated the highly chemoselective oxidation of the secondary alcohol in 2-ethyl-1,3-hexanediol (B165326). Using specific catalytic systems, the secondary hydroxyl group can be preferentially oxidized to a ketone, yielding 2-ethyl-1-hydroxy-3-hexanone. sigmaaldrich.comatamanchemicals.com This transformation is valuable as it introduces a ketone functionality while preserving the primary alcohol for subsequent reactions. One documented method employs hydrogen peroxide (H₂O₂) as the oxidant. sigmaaldrich.comatamanchemicals.com

Conversely, achieving selective oxidation of the primary alcohol in a diol that also contains a secondary alcohol is possible with different catalytic systems. For instance, catalyst systems based on stable nitroxyl (B88944) radicals like Nor-AZADO have shown the ability to selectively oxidize a primary alcohol over a secondary one in diol substrates. jst.go.jp While general alcohol oxidation can be achieved with reagents like bleach (sodium hypochlorite), controlling the selectivity between the primary and secondary sites in a compound like 2-ethyl-1,3-hexanediol requires carefully chosen catalysts. brainly.comchegg.com Palladium-based catalysts have also been noted for showing moderate intramolecular selectivity, favoring the formation of the ketone by oxidizing the secondary alcohol. stanford.edu

Advanced catalytic systems are crucial for achieving high selectivity in diol oxidation. Polyoxometalates (POMs), a class of metal-oxygen cluster anions, have emerged as highly effective and tunable catalysts for these transformations.

A notable example is the "sandwich-type" polyoxometalate, {[(WZn₃(H₂O)₂][(ZnW₉O₃₄)₂]}¹²⁻. This water-soluble catalyst, in combination with hydrogen peroxide, has been shown to be highly successful in the selective oxidation of secondary alcohols to ketones. When applied to 2-ethyl-1,3-hexanediol, this system exhibits excellent chemoselectivity, converting the secondary alcohol to a ketone functionality to produce 2-ethyl-3-oxo-1-hexanol with high yield (>90%). The reaction demonstrates the catalyst's ability to differentiate between the primary and secondary hydroxyl groups within the same molecule.

Other advanced systems for alcohol oxidation include ruthenium-salen complexes, which can be activated by visible light for the aerobic oxidation of alcohols, and 2-azaadamantane (B3153908) N-oxyl (AZADO) radicals, which show high catalytic activity for a broad range of alcohols. jst.go.jptcichemicals.com The development of such catalysts, including those immobilized on supports like carbon nanotubes, is a key area of research aimed at creating more efficient, selective, and environmentally friendly oxidation processes. mdpi.com

| Catalyst System | Oxidant | Selective Target | Product | Yield | Reference |

|---|---|---|---|---|---|

| {[(WZn₃(H₂O)₂][(ZnW₉O₃₄)₂]}¹²⁻ (Polyoxometalate) | H₂O₂ | Secondary -OH | 2-Ethyl-3-oxo-1-hexanol | >90% | |

| Not specified | H₂O₂ | Secondary -OH | 2-Ethyl-1-hydroxy-3-hexanone | Not specified | sigmaaldrich.comatamanchemicals.com |

| Nor-AZADO/DIAD/AcOH | DIAD | Primary -OH | Corresponding Aldehyde | High | jst.go.jp |

Chemoselective Oxidation of Hydroxyl Functionalities (e.g., Secondary versus Primary)

Reduction and Hydrogenolysis Pathways

Reduction and hydrogenolysis of diols are important pathways for producing valuable chemicals, including other diols, mono-alcohols, and alkanes. These reactions typically involve the cleavage of carbon-oxygen bonds under a hydrogen atmosphere with the aid of a metal catalyst.

The synthesis of 2-ethyl-1,3-hexanediol often involves a final reduction step. The process starts with an aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-3-hydroxy-hexanal. google.comgoogle.com This intermediate β-hydroxy aldehyde is then hydrogenated to yield 2-ethyl-1,3-hexanediol. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel at elevated temperature and pressure or by using reducing agents such as sodium borohydride. google.com Further reduction of 2-ethyl-1,3-hexanediol itself can lead to the formation of 2-ethylhexanol.

Deoxygenation, the complete removal of hydroxyl groups, is a critical process for converting biomass-derived polyols into hydrocarbons for fuels and chemical feedstocks. Studies on model diol systems provide insight into the potential pathways for this compound deoxygenation.

Research on the deoxygenation of 1,2-hexanediol (B41856) using cyclopentadienyl (B1206354) ruthenium complexes as catalysts in the presence of an acid co-catalyst has shown the formation of 1-hexanol (B41254) and hexane (B92381). rsc.orgresearchgate.net The reaction proceeds through the initial formation of the mono-alcohol (1-hexanol), which can then be further deoxygenated to the corresponding alkane (hexane). rsc.org The efficiency of these catalysts can be temperature-dependent, with complete conversion of the diol observed at temperatures of 150 °C and above. rsc.org

The hydrogenolysis of other polyols, such as glycerol (B35011) and isosorbide (B1672297), has also been studied extensively. The selective hydrogenolysis of glycerol can yield 1,3-propanediol (B51772) via a dehydration-hydrogenation mechanism over bifunctional catalysts. frontiersin.org Similarly, the hydrogenolysis of isosorbide over a rhodium-on-silica (Rh/SiO₂) catalyst can produce various diols, including 1,6-hexanediol (B165255) and 3,4-hexanediol. rsc.org These studies highlight the general principles of C-O bond cleavage in polyol systems, which are applicable to the transformation of this compound into other valuable mono-alcohols and diols.

| Substrate | Catalyst System | Key Products | Reference |

|---|---|---|---|

| 1,2-Hexanediol | cp*Ru(OH₂)(bipy) / HOTf | 1-Hexanol, Hexane | rsc.org |

| Glycerol | Pt-W based catalysts | 1,3-Propanediol | frontiersin.org |

| Isosorbide | Rh/SiO₂ | 1,6-Hexanediol, 3,4-Hexanediol | rsc.org |

Reductive Transformations of this compound Derivatives

Nucleophilic Substitution and Functionalization Reactions

The hydroxyl groups of this compound are nucleophilic and can participate in a variety of substitution and functionalization reactions. These reactions allow for the modification of the diol structure to create derivatives with tailored properties.

Common reactions for diols include esterification and the formation of ethers. wikipedia.org 2-Ethyl-1,3-hexanediol can undergo nucleophilic substitution reactions to form a range of derivatives. For instance, the hydroxyl groups can act as nucleophiles to coordinate with Lewis acidic centers, such as in the reaction with a titanium precursor where the diol displaces chloride ligands to form a titanium tetrakis(2-ethyl-1,3-hexanediolato) complex.

To perform reactions at other parts of the molecule without affecting the hydroxyl groups, protecting groups can be employed. Benzylidene acetals are commonly used to protect 1,3-diols, enabling selective functionalization elsewhere before being removed. wikipedia.org Modern synthetic methods like "click chemistry" offer efficient pathways for the functionalization of polymers derived from diol-containing monomers, showcasing the potential for creating complex architectures from simple diol building blocks. rsc.org Furthermore, radical-mediated C-H functionalization methods have been developed to synthesize 1,3-diols from alcohols, indicating the broad scope of chemical strategies available for modifying and creating these structures. nih.gov

Cyclization and Intramolecular Reactions (e.g., Formation of Cyclic Acetals)

The structure of this compound, with two hydroxyl groups positioned at the first and third carbon atoms, facilitates intramolecular cyclization reactions to form stable heterocyclic compounds. A prominent example of such a transformation is the formation of cyclic acetals.

Cyclic acetals are typically synthesized through the reaction of a diol with an aldehyde or a ketone in the presence of an acid catalyst. quimicaorganica.org For 1,3-diols like this compound, this reaction yields a six-membered ring system known as a 1,3-dioxane. The general mechanism involves the initial protonation of the carbonyl group of the aldehyde or ketone, making it more electrophilic. quimicaorganica.orglumenlearning.com This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal intermediate. lumenlearning.com Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonant-stabilized carbocation. The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking this carbocation to form the cyclic acetal (B89532) ring. quimicaorganica.org The removal of water during the reaction, often by azeotropic distillation, is crucial to drive the equilibrium towards the acetal product. quimicaorganica.org

Research has demonstrated the synthesis of various cyclic acetals using diols and carbonyl compounds. For instance, 2-ethyl-1,3-hexanediol has been reacted with aldehydes like 3-(3-cyclohexenyl)propanal in the presence of p-toluenesulfonic acid to produce the corresponding cyclic acetal. google.com Similarly, the reaction of various diols with polyoxymethylene (POM), which serves as a formaldehyde (B43269) source, catalyzed by bismuth(III) triflate (Bi(OTf)₃), has been shown to produce cyclic acetals in high yields. nih.govresearchgate.net While these examples use derivatives or isomers, the underlying principle directly applies to this compound, which would react with aldehydes or ketones to form substituted 1,3-dioxanes. The stability of the resulting six-membered ring makes this a favorable intramolecular process. wikipedia.org

The formation of these cyclic structures is significant as acetals are widely used as protecting groups for carbonyl functionalities in multi-step organic synthesis due to their stability against bases and nucleophiles. organic-chemistry.org

Table 1: Examples of Cyclic Acetal Formation from 1,3-Diols

| Diol Reactant | Carbonyl Source | Catalyst | Cyclic Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diols (General) | Aldehydes or Ketones | Acid Catalyst (e.g., p-toluenesulfonic acid) | 1,3-Dioxanes | quimicaorganica.orgorganic-chemistry.org |

| 2-Ethyl-1,3-hexanediol | 3-(3-Cyclohexenyl)propanal | p-Toluenesulfonic acid | Substituted 1,3-Dioxane | google.com |

| 1,3-Butanediol (B41344) | Polyoxymethylene (POM) | Bismuth(III) triflate (Bi(OTf)₃) | 4-Methyl-1,3-dioxane | nih.gov |

Role in Reaction Media and Process Chemistry (e.g., as a component in deep eutectic solvents)

In the field of green chemistry, this compound and similar alkanediols are gaining attention for their role as components in novel solvent systems, particularly Deep Eutectic Solvents (DES). ua.pt DES are mixtures of two or more compounds that, at a particular molar ratio, exhibit a significant depression in melting point, often becoming liquid at room temperature. scielo.brmdpi.com Typically, a DES is formed by combining a Hydrogen Bond Acceptor (HBA), such as a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a Hydrogen Bond Donor (HBD). mdpi.commdpi.com

Alkanediols, including this compound, function as effective HBDs due to their hydroxyl groups, which can form extensive hydrogen bond networks with the HBA. ua.ptsci-hub.se This interaction disrupts the crystal lattice of the individual components, leading to the formation of a liquid eutectic mixture. mdpi.com While specific studies focusing exclusively on this compound in DES are emerging, extensive research on analogous diols like 1,6-hexanediol and 1,3-butanediol provides strong evidence for its potential. ua.ptscielo.br For example, eutectic mixtures have been successfully formed using ZnCl₂ or choline chloride as the HBA and diols like 1,6-hexanediol as the HBD. scielo.brmdpi.comsci-hub.seresearchgate.net

These diol-based DES are valued for being biodegradable, having low toxicity, and being easy to prepare. researchgate.net They have been investigated as alternative media for various applications, including the extraction of bioactive compounds from plant materials and as solvents for organic reactions. ua.ptscielo.brmostwiedzy.pl For instance, a DES composed of 1,6-hexanediol and choline chloride, with the addition of water, was found to be highly efficient for the microwave-assisted extraction of active compounds from pigeon pea roots. mostwiedzy.pl The properties of a DES, such as viscosity and polarity, can be fine-tuned by selecting the appropriate HBA and HBD and their molar ratio, as well as by the addition of a co-solvent like water. mdpi.comsci-hub.se The use of this compound as an HBD component in DES represents a promising avenue for developing sustainable and customizable solvent systems for chemical processes.

Table 2: Examples of Diol-Based Deep Eutectic Solvents (DES)

| Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Molar Ratio (HBA:HBD) | Noted Application/Property | Reference |

|---|---|---|---|---|

| 1,6-Hexanediol | Zinc Chloride (ZnCl₂) | Not Specified | Forms a eutectic mixture. | scielo.brresearchgate.net |

| 1,6-Hexanediol | 1-Ethyl-1-methylpyrrolidinium bromide | 1:2 | Studied for separation and extraction processes in the petroleum industry. | researchgate.net |

| 1,6-Hexanediol | Choline Chloride (ChCl) | 1:7 (with 30% water) | Efficient for microwave-assisted extraction of compounds from pigeon pea roots. | mostwiedzy.pl |

| Alkanediols (General) | Glycerol | Not Specified | Studied for extraction of phenolic compounds from plant leaves. | ua.pt |

Iv. Polymer Chemistry and Material Science Applications of 1,3 Hexanediol Derivatives

1,3-Hexanediol as a Monomer in Polymer Synthesis

As a diol, this compound can be incorporated as a fundamental building block in the main chain of polymers through polycondensation reactions. Its asymmetrical structure, with one primary and one secondary hydroxyl group, influences polymerization kinetics and the final architecture of the polymer.

Polycondensation is a primary route for synthesizing polyesters and polyurethanes, where a diol reacts with a dicarboxylic acid (or its derivative) or a diisocyanate, respectively. While its isomer, 1,6-Hexanediol (B165255), is widely documented in polyester (B1180765) and polyurethane synthesis ontosight.aiontosight.aiontosight.aiontosight.ai, the closely related 2-Ethyl-1,3-hexanediol (B165326) is also utilized to produce polyester and polyurethane resins atamanchemicals.comchemicalbook.comnewtopchem.com. These applications establish a clear precedent for the utility of the this compound structure in these polymerization processes.

In polyesterification, the hydroxyl groups of this compound react with the carboxyl groups of a diacid, such as adipic acid or phthalic anhydride, to form ester linkages, releasing water as a byproduct. The reaction can be catalyzed to achieve high molecular weight polymers ontosight.ai. Similarly, in the synthesis of polyurethanes, the hydroxyl groups react with the isocyanate groups (-NCO) of molecules like 1,3-diisocyanatomethylbenzene to form urethane (B1682113) linkages, building up the polymer chain ontosight.aiontosight.ai.

| Monomer Component | Resulting Polymer Type | Typical Application | Reference |

|---|---|---|---|

| 2-Ethyl-1,3-hexanediol | Polyester / Polyurethane | Resins, Plasticizers | atamanchemicals.comnewtopchem.com |

| 1,6-Hexanediol | Polyester | Coatings, Adhesives, Fibers | ontosight.aiontosight.ai |

| 1,6-Hexanediol | Polyurethane | Foams, Elastomers, Coatings | ontosight.aiontosight.ai |

| 1,3-Propanediol (B51772) | Polyester / Polyurethane | Bio-based resins, Coatings | researchgate.net |

The inclusion of aliphatic diols like hexanediol (B3050542) into a polymer backbone generally increases flexibility and lowers the glass transition temperature (Tg) ontosight.aiontosight.ai. The length and structure of the diol are critical in determining the final properties of the material.

The six-carbon chain of this compound introduces a flexible segment into the polymer. However, compared to its linear isomer, 1,6-Hexanediol, the 1,3-positioning of the hydroxyl groups creates a kink in the polymer chain. This irregularity can disrupt chain packing and reduce crystallinity, which may lead to polymers with lower melting points and increased transparency. The presence of a secondary hydroxyl group can also affect reactivity during synthesis and the hydrolytic stability of the resulting ester or urethane linkages. Polymers derived from diols with secondary hydroxyls can exhibit different degradation profiles compared to those made exclusively from primary diols. The ethyl substituent in the related 2-Ethyl-1,3-hexanediol is known to reduce steric hindrance in some contexts, enhancing compatibility in mixed systems .

Polycondensation Reactions for Polyesters and Polyurethanes

Derivatives in Cross-Linking and Network Formation

When the hydroxyl groups of this compound are functionalized, for instance by converting them into acrylate (B77674) groups to form this compound Diacrylate, the molecule is transformed into a cross-linking agent. Such derivatives are pivotal in forming three-dimensional polymer networks, which are the basis for many high-performance materials, coatings, and adhesives.

This compound diacrylate is a recognized difunctional monomer used in photopolymerization, a process where light is used to initiate a rapid curing reaction google.comgoogle.com. In these systems, a photoinitiator is added to the liquid diacrylate formulation. Upon exposure to ultraviolet (UV) light, the photoinitiator generates free radicals, which attack the carbon-carbon double bonds of the acrylate groups, initiating a chain reaction.

Because this compound Diacrylate has two acrylate groups, each monomer can become part of two different growing polymer chains. This leads to the rapid formation of a highly cross-linked, three-dimensional network, converting the liquid resin into a solid, durable material. This technology is fundamental to UV-cured coatings, inks, and adhesives. While detailed studies often focus on the more common 1,6-Hexanediol Diacrylate (HDDA) nih.gov, the principles of photopolymerization are directly applicable to the 1,3-isomer.

The speed and extent of the photopolymerization reaction, known as the curing kinetics, are critical for application performance. These kinetics are influenced by several factors.

Photoinitiator: The type and concentration of the photoinitiator affect the efficiency of radical generation.

Light Intensity: Higher UV light intensity generally leads to a faster polymerization rate and higher final conversion.

Oxygen Inhibition: The presence of atmospheric oxygen can quench the free radicals, slowing the reaction, particularly at the surface. This can be mitigated through chemical additives or by curing in an inert atmosphere.

Monomer Structure: The structure of the diacrylate itself influences reactivity and the properties of the final network.

The resulting network topology—the specific arrangement of cross-links and polymer chains—determines the material's mechanical properties. A higher cross-link density typically results in a harder, more brittle material with greater chemical resistance and a higher glass transition temperature. The flexibility of the hexanediol chain between the acrylate groups imparts a degree of toughness to the cured material.

| Parameter | Condition | Observation | General Implication |

|---|---|---|---|

| Final Monomer Conversion | Increased Light Intensity | Increases | Faster and more complete cure |

| Final Monomer Conversion | Presence of Oxygen | Decreases | Incomplete surface cure, tackiness |

| Glass Transition Temp (Tg) | High Cross-link Density | Increases | More rigid, less flexible material |

Photopolymerization of this compound Diacrylate Systems

Co-catalytic and Modifying Roles in Polymerization Processes

Beyond serving as a primary monomer, this compound and its derivatives can play other important roles in polymerization. Alcohols like hexanediol can act as promoters or co-catalysts in certain polymerization reactions. For example, in the cationic polymerization of epoxides, the addition of 1,6-hexanediol was found to significantly increase the reaction rate, as the alcohol can act as a chain transfer agent or participate in the initiation step researchgate.net. This suggests a similar potential for this compound to accelerate or modify such curing systems.

Furthermore, diols can be used as reactive modifiers in various polymer formulations dixiechemical.com. By being incorporated into a polymer network, they can alter the final properties of the material, such as improving flexibility or adhesion, without being the primary repeating unit of the main polymer chain.

Acceleration of Cationic Polymerization by Diols

In cationic polymerization, particularly the ring-opening polymerization of cyclic ethers like epoxides, the presence of hydroxyl-containing compounds such as diols can significantly influence the reaction kinetics and mechanism. researchgate.netnih.gov Rather than being a simple chain transfer agent, a diol can actively participate in the polymerization process, often leading to an accelerated reaction rate through a pathway known as the Activated Monomer (AM) mechanism. nih.govdoaj.org

The role of alcohols in cationic polymerization is a complex phenomenon that depends on multiple parameters, including the alcohol's structure. researchgate.net The AM mechanism was proposed to explain the improved polymerization rates of monomers like epoxides in the presence of alcohols. researchgate.net In this process, a rapid proton exchange occurs when the propagating oxonium end reacts with an alcohol. researchgate.net The hydroxyl groups of the diol exhibit higher nucleophilic activity compared to the ether groups in the monomer, causing the diol to initiate the polymerization. rsc.org The resulting linear polymer chain contains a protonated ether, which undergoes a fast proton transfer, reducing the concentration of protonated chains compared to the traditional Active Chain End (ACE) mechanism. rsc.org

A key advantage of the AM mechanism is that the growing chain has a hydroxyl group as its active center instead of a charged species. rsc.org The reactivity of this hydroxyl group towards the activated monomer is higher than its reactivity towards the ether groups of the polymer backbone, which significantly hinders undesirable side reactions like cyclization. rsc.org This can lead to a more controlled polymerization where the final molecular mass of the polymer is determined by the initial ratio of diol to monomer. rsc.org

Research has demonstrated the profound effect of diols on polymerization rates. In one study, the addition of 10% by mass of 1,6-hexanediol to the cationic polymerization of 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate resulted in a five-fold increase in conversion at room temperature compared to the reaction without the diol. researchgate.net The study suggested that the alcohol acts as a co-catalyst, accelerating the formation of the superacid that initiates the polymerization. researchgate.net Other research has shown that monomers containing both hydroxyl and epoxycyclohexane groups are low-viscosity liquids that can accelerate the cationic polymerization of various epoxy compounds, leading to the formation of hyperbranched polymers. nih.gov

However, the accelerating effect is not universal and depends on the diol's structure. Studies on the photochemically induced cationic polymerization of a cycloaliphatic diepoxide found that while a low molecular weight 1,2-diol enhanced the reaction, a polymeric 1,2-diol-based polyether retarded it. researchgate.net This retardation was attributed to the complexation of protons in a crown ether-like structure formed by the polyether, which reduces the concentration of acid available for initiation. researchgate.net In contrast, polyethers based on 1,4-diols did not significantly influence or even enhanced the polymerization rate. researchgate.net

Table 1: Comparison of Cationic Polymerization Mechanisms

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism (in presence of Diols) |

|---|---|---|

| Propagating Center | Charged active center (e.g., oxonium ion) | Neutral hydroxyl group at the chain end rsc.org |

| Initiation | An initiator (e.g., Brønsted or Lewis acid) protonates a monomer. youtube.com | The diol acts as an initiator due to the high nucleophilicity of its hydroxyl groups. rsc.org |

| Propagation | The charged chain end attacks a neutral monomer. | The hydroxyl-terminated chain attacks a protonated, "activated" monomer. researchgate.net |

| Side Reactions | Prone to intra- and intermolecular transfer reactions, leading to cyclization and broader molecular weight distributions. rsc.org | Cyclization reactions are strongly hindered, allowing for more controlled polymerization. rsc.org |

| Reaction Rate | Can be slow depending on the monomer. researchgate.net | Often significantly accelerated due to the different reaction pathway. nih.govresearchgate.net |

Advanced Polymeric Materials Derived from this compound

This compound and its derivatives, such as 2-ethyl-1,3-hexanediol, are versatile building blocks in polymer chemistry, used to synthesize a range of advanced materials. Their primary role is as a diol monomer in polycondensation reactions to form polyesters and as a precursor for catalysts and crosslinking agents. google.com

Polyesters are a major class of polymers synthesized using diols. 2-Ethyl-1,3-hexanediol can be used in the preparation of polyesters, contributing to the polymer backbone. google.com The inclusion of such diols influences the final properties of the material. For instance, diols like 1,6-hexanediol, a close structural analog, are used in complex copolyesters and polyurethanes to impart flexibility, affect the polymer's crystallinity and melting point, and enhance durability. ontosight.aiijres.org These polymers find use in high-performance coatings, adhesives, and flexible foams for various industries. ontosight.ai The synthesis typically involves a condensation reaction between the diol, a dicarboxylic acid (like hexanedioic acid), and potentially other monomers to create a custom polymer with tailored properties. ontosight.aiontosight.ai

Beyond its role as a monomer, derivatives of this compound are used to create organometallic compounds that function as catalysts and crosslinking agents. Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is synthesized from the reaction of a titanium source with 2-ethyl-1,3-hexanediol. This complex serves as an effective catalyst for esterification and transesterification reactions, which are fundamental processes in polymer synthesis. It is also employed as a crosslinking agent in polymer composites, enhancing the material's mechanical properties and thermal stability.

Furthermore, 2-ethyl-1,3-hexanediol itself is utilized as a plasticizer in the production of plastics. As a plasticizer, it increases the flexibility and durability of the polymer matrix, making the resulting plastic more suitable for a wide array of applications, from industrial components to consumer goods.

The versatility of this compound and its derivatives allows for their incorporation into a variety of advanced polymer systems, as detailed in the table below.

Table 2: Polymeric Materials and Applications Involving Hexanediol Derivatives

| Polymer/Material Type | Derivative Used | Role of Derivative | Potential Applications |

|---|---|---|---|

| Polyesters | 2-Ethyl-1,3-hexanediol google.com | Monomer (Diol) | General polyester synthesis. google.com |

| Complex Copolyesters & Polyurethanes | 1,6-Hexanediol (analog) ontosight.aiontosight.ai | Monomer (Diol), Chain Extender | Adhesives, coatings, flexible foams, elastomers, biomedical devices. ontosight.aiontosight.aiontosight.ai |

| Organometallic Catalysts / Crosslinkers | Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- | Precursor | Catalyst for polymer synthesis, crosslinking agent for polymer composites. |

| Plasticized Polymers | 2-Ethyl-1,3-hexanediol | Additive (Plasticizer) | Flexible and durable plastics for consumer and industrial goods. |

V. Stereochemistry and Conformational Analysis of 1,3 Hexanediol

Characterization of Stereoisomers (e.g., Enantiomers and Diastereomers)

1,3-Hexanediol possesses one chiral center at the C3 position, leading to the existence of a pair of enantiomers: (R)-1,3-hexanediol and (S)-1,3-hexanediol. These stereoisomers are non-superimposable mirror images of each other and are typically produced as a racemic mixture. nih.gov The specific rotation of the (R)-enantiomer has been reported as (R)-(-)-1,3-hexanediol. nih.gov

The introduction of an additional substituent, for instance, at the C2 position as in 2-ethyl-1,3-hexanediol (B165326), creates a second stereocenter. This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers are classified as erythro and threo. Conventional synthesis methods, such as the aldol (B89426) condensation of butyraldehyde (B50154) followed by reduction, tend to favor the formation of the erythro diastereomer of 2-ethyl-1,3-hexanediol. google.com However, methods have been developed to obtain a higher ratio of the threo form, which is valuable as a raw material for polymers and other organic compounds. google.com

| Compound | Stereoisomer | CAS Number | Synonyms |

|---|---|---|---|

| This compound | (3R)-hexane-1,3-diol | 84314-30-7 | (R)-(-)-1,3-hexanediol nih.gov |

| (3S)-hexane-1,3-diol | Not available | (S)-(+)-1,3-hexanediol | |

| 2-Ethyl-1,3-hexanediol | Erythro | 94-96-2 (mixture) | - |

| Threo | - |

Intramolecular Interactions and Conformational Preferences (e.g., Hydrogen Bonding)

The conformational landscape of this compound is significantly influenced by intramolecular hydrogen bonding. The hydroxyl groups at the C1 and C3 positions can form a six-membered ring-like structure through a hydrogen bond, which stabilizes certain conformations. scite.ai This intramolecular interaction is in competition with intermolecular hydrogen bonding with other diol molecules or with solvent molecules. acs.org

In non-polar solvents, the formation of an intramolecular hydrogen bond is more favorable. rsc.org For instance, studies on analogous 1,3-diols have shown the presence of a strong intramolecular hydrogen bond in carbon tetrachloride (CCl₄) solution. rsc.org The enthalpy of formation for the intramolecular hydrogen bond in 1,3-butanediol (B41344), a related compound, has been determined to be approximately -1.35 kcal/mol in the vapor phase. researchgate.net In contrast, in polar or hydrogen-bond-accepting solvents like water or dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding with the solvent molecules dominates, leading to a preference for conformations where the hydroxyl groups are further apart (anti-conformation). rsc.org

The equilibrium between conformers with and without intramolecular hydrogen bonds is a key determinant of the physical and chemical properties of this compound. This balance affects properties such as viscosity, vapor pressure, and solvency. acs.org The vaporization process of 1,3-alkanediols involves the disruption of both van der Waals forces and intermolecular hydrogen bonds, with an additional energetic consideration for the intramolecular hydrogen-bonded species. acs.org

Spectroscopic Investigations of Conformations (theoretical and experimental approaches)

The conformational analysis of this compound and its derivatives has been effectively studied using a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the conformational preferences of 1,3-diols in solution. By analyzing the coupling constants (J-values) between protons, particularly the vicinal ³J(H,H) couplings, the populations of different conformers can be estimated. researchgate.net For example, a detailed conformational analysis of trichlorinated hexane-1,3-diols was successfully carried out using NMR methods, correlating the data with X-ray crystallography findings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to detect the presence and strength of intramolecular hydrogen bonding. The O-H stretching frequency in the IR spectrum shifts to a lower wavenumber when a hydroxyl group is involved in a hydrogen bond. Studies on various 1,3-diols have utilized IR spectroscopy to measure the extent of intramolecular hydrogen bonding in different solvents and at various temperatures. researchgate.net

Mass Spectrometry (MS): Mass spectral data for this compound is available and contributes to its structural characterization. nih.gov

Theoretical Approaches:

Ab initio and Density Functional Theory (DFT) Calculations: Quantum chemical calculations are employed to model the potential energy surface of 1,3-diols and to determine the relative energies of different conformers. researchgate.netnih.gov These theoretical studies can predict the most stable conformations and the energy barriers between them. For instance, theoretical conformational analysis of related cyclic 1,3-diols has identified the lowest energy conformations and provided insights into their geometries. researchgate.net Such computational methods complement experimental data and provide a more complete picture of the conformational behavior.

| Spectroscopic Technique | Database/Source | Reference |

|---|---|---|

| ¹³C NMR | SpectraBase | nih.gov |

| GC-MS | SpectraBase, NIST | nih.gov |

| IR | SpectraBase | nih.gov |

Chirality in this compound Chemistry and Applications

The chirality of 1,3-diols is a critical feature that is exploited in various chemical and industrial applications. Enantiomerically pure 1,3-diols are valuable chiral building blocks in asymmetric synthesis.

Asymmetric Synthesis: Chiral syn-1,3-diols are recognized as privileged structural motifs present in numerous biologically active natural products, including polyketide antibiotics and statin drugs. nih.gov The defined stereochemistry of these diol units is often crucial for their biological activity. Consequently, the development of stereoselective methods to synthesize chiral 1,3-diols is an active area of research. nih.gov

Pharmaceuticals: this compound and its derivatives have applications in the pharmaceutical industry. For example, hexane-1,3-diol has been used in the preparation of dual peroxisome proliferator-activated receptors (PPAR) γ and δ agonists, which are investigated as potential euglycemic agents with a reduced side effect profile. chemicalbook.com

Chiral Polymers: Chiral diols can be used as initiators in ring-opening polymerization to produce chiral polyesters. researchgate.net These materials have potential applications in areas such as drug delivery and as selective bio-responsive materials, where the chirality of the polymer can influence its properties and degradation behavior. researchgate.net

The ability to control the stereochemistry of this compound and its derivatives is therefore of significant importance for the synthesis of complex molecules with specific biological or material properties.

Vi. Theoretical and Computational Chemistry of 1,3 Hexanediol

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics forms the foundation for modern computational chemistry, providing the tools to calculate the electronic structure of molecules and predict their properties. For a molecule like 1,3-hexanediol, these methods can determine its most stable three-dimensional shapes (conformers), the distribution of electrons, and its inherent reactivity.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. wikipedia.orgcolumbia.edu Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, from which molecular properties can be derived. wikipedia.orgmdpi.com

For diols similar to this compound, DFT has been extensively used to investigate conformational landscapes and the role of intramolecular hydrogen bonding. In a study on 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255), DFT calculations using the B3LYP functional were employed to identify hundreds of distinct conformers and calculate their relative energies. researchgate.netacs.org These calculations revealed that for longer-chain diols, unfolded structures without intramolecular hydrogen bonds are often the most dominant at room temperature, a contrast to shorter diols where hydrogen-bonded conformers are more prevalent. researchgate.netacs.org DFT is also applied to predict reactive sites by calculating molecular orbital energy levels and local electron densities, which can guide the understanding of chemical stability and reaction pathways. mdpi.com For instance, in studies of titanium complexes with 2-ethyl-1,3-hexanediol (B165326), DFT has been used to calculate frontier molecular orbitals to predict redox behavior.

Table 1: Illustrative Applications of DFT to Diols This table presents examples of how DFT is applied to study diols, as direct studies on this compound are not extensively published. The methodologies are directly applicable.

| Molecule Studied | DFT Functional/Basis Set | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| 1,5-Pentanediol & 1,6-Hexanediol | B3LYP/6-31+G(d,p) | Conformational analysis, relative population of conformers, vibrational spectra | Intramolecular hydrogen-bonded conformers are not the most dominant at room temperature for these longer-chain diols. | researchgate.netacs.org |

| 1,2-Cyclohexanediol | B3LYP/6-311++G** | Monomer, dimer, and trimer structures; self-association behavior | Monomers exist as intramolecularly H-bonded conformers; hydrogen bonding cooperativity is crucial in oligomer structures. | researchgate.net |

| Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- | B3LYP (hybrid functionals) | Frontier molecular orbitals, redox behavior | Calculations help predict the electronic behavior and reactivity of the metal complex. |

Ab initio methods are built from first principles without the inclusion of empirical parameters. The foundational ab initio method is Hartree-Fock (HF), but it famously neglects a portion of electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC), are designed to systematically improve upon the HF method by including electron correlation, leading to higher accuracy at a greater computational expense. wikipedia.org

These high-level methods are crucial for obtaining precise energetic and structural data. For example, in the study of 1,5-pentanediol and 1,6-hexanediol, both MP2/6-31+G(d,p) and MP2/6-311++G(3df,3pd) levels of theory were used alongside DFT to calculate the free energies and relative populations of conformers, providing a more robust energetic picture. researchgate.netacs.org It was noted that at the MP2 level, folded structures with hydrogen bonds were found to be the lowest in energy, a result that differed from the B3LYP functional, highlighting the importance of choosing an appropriate level of theory. researchgate.net Similarly, ab initio calculations have been used to investigate the intramolecular bonding and vibrational spectra of related diols like 1,3-propanediol (B51772). aip.org

Density Functional Theory (DFT) Applications

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural assignment of unknown compounds. Methods like DFT and ab initio calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. fu-berlin.deresearchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating chemical shifts. researchgate.net Studies on a series of alkane-1,3-diols have demonstrated that DFT methods, particularly the B3LYP hybrid functional, provide more accurate predictions of ¹³C chemical shifts compared to the Hartree-Fock level of theory. researchgate.net This approach would be directly applicable to predicting the ¹H and ¹³C NMR spectra of this compound's various conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Polymerization Processes

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions.

MD simulations are particularly valuable for understanding the behavior of this compound in different environments, such as in solution or in mixtures. For its isomer, 1,6-hexanediol, MD simulations have been used to investigate its interactions with protein surfaces and its disruptive effect on liquid-liquid phase separation. nih.gov These simulations revealed that 1,6-hexanediol forms extensive contacts with both polar and hydrophobic protein residues, providing a molecular basis for its observed biochemical effects. nih.gov Similar simulations could be performed for this compound to understand its solvation properties and interactions with biological macromolecules or surfaces. scientific.net

In the context of materials science, reactive MD simulations are used to model polymerization processes. Although direct studies on this compound are scarce, extensive research exists on the free-radical polymerization of 1,6-hexanediol diacrylate (HDDA), a derivative of its isomer. uva.nlresearchgate.netrsc.org These simulations model the entire curing process, from the random packing of monomers to the formation of a cross-linked polymer network. uva.nlresearchgate.net Such studies can predict critical material properties like the gel point, volume shrinkage during polymerization, glass transition temperature, and Young's modulus, all of which show good agreement with experimental values. uva.nlrsc.org This methodology could be adapted to study the potential role of this compound as a monomer or chain extender in polymerization reactions.

Table 2: Examples of Molecular Dynamics Simulations on Hexanediol (B3050542) Isomers and Derivatives This table highlights the application of MD simulations to molecules related to this compound, demonstrating the types of insights that can be gained using this methodology.

| System Studied | Simulation Type | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| 1,6-Hexanediol Diacrylate (HDDA) | Reactive MD | Free-radical polymerization, network topology, thermo-mechanical properties | Predicted gel point, glass transition temperature, and Young's modulus in good agreement with experiments. Revealed a back-biting reaction mechanism. | uva.nlresearchgate.netrsc.org |

| 1,6-Hexanediol with FUS protein | All-atom MD | Protein-alkanediol interactions, disruption of phase separation | Showed that hexanediol interacts with both polar and hydrophobic residues, explaining its ability to dissolve protein condensates. | nih.gov |

| Glycerol (B35011) and 1,6-Hexanediol mixture with SiO₂ surface | MD | Interaction with a solid surface | Simulated the interaction of the diol/glycerol mixture with hydroxylated and non-hydroxylated silica (B1680970) surfaces. | scientific.net |

Computational Approaches to Catalyst Design and Reaction Mechanism Elucidation

Computational chemistry is indispensable for understanding the intricate step-by-step pathways of chemical reactions and for designing more efficient catalysts. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and energy barriers, which collectively define the reaction mechanism. smu.edu

The dehydration of diols is a classic reaction that can be studied computationally. A detailed investigation into the dehydration of 2,5-hexanediol (B147014) (a positional isomer of this compound) in hot pressurized water used a combination of ab initio MD simulations and the string method to map the minimum energy path. rsc.org The study found that the entire reaction, including protonation, bond exchange, and deprotonation, occurs in a single concerted step without stable intermediates, and that the surrounding water network plays a crucial role in proton relay. rsc.org This type of detailed mechanistic analysis could be applied to understand the acid-catalyzed dehydration or other transformations of this compound.

Furthermore, computational methods are used to design catalysts with improved activity and selectivity. For the selective hydrogenolysis of glycerol to 1,3-propanediol, a related and industrially important process, DFT calculations have been used to gain insights into how different catalyst compositions (e.g., Pt-WOx) function. frontiersin.orgresearchgate.net These studies help identify the active sites responsible for selectively cleaving the desired C-O bond and can guide the synthesis of improved catalysts. researchgate.net Similar computational catalyst design strategies could be employed to develop selective catalysts for the conversion of this compound into other valuable chemicals.

Vii. Environmental Persistence and Biotransformation of 1,3 Hexanediol

Microbial Degradation and Biotransformation Pathways

The biodegradation of 1,3-Hexanediol by microorganisms is expected to be a significant environmental fate process. General information on short-chain diols suggests they are readily biodegradable. nih.gov

While specific studies on the microbial degradation of this compound are scarce, research on related compounds provides a framework for its likely biotransformation. The degradation of aliphatic diols and polycarbonates by bacteria has been documented. oup.com For example, bacteria that degrade poly(hexamethylene carbonate) have been isolated, and their degradation pathways involve the breakdown of the polymer into smaller units, including diols. oup.com

The initial step in the microbial degradation of aliphatic alcohols and diols is typically an oxidation reaction catalyzed by dehydrogenases or oxidases. ontosight.ai This would convert the primary or secondary alcohol groups of this compound into corresponding aldehydes or ketones. These intermediates are then further oxidized to carboxylic acids. ontosight.ai For example, in the degradation of other diols, the formation of hydroxy acids has been observed. researchgate.net

These resulting carboxylic acids can then enter central metabolic pathways, such as the beta-oxidation pathway, where they are broken down to acetyl-CoA, which can then be used by the microorganism for energy and cell growth. nih.gov

Several genera of bacteria and fungi are known to degrade hydrocarbons and related compounds, and it is likely that members of these groups can also degrade this compound. Genera such as Pseudomonas, Rhodococcus, Gordonia, and various fungi have been shown to degrade alkanes and other aliphatic compounds. nih.govnih.gov The degradation of diols has been observed in various bacteria, including strains of Lactobacillus reuteri which have been engineered to enhance their activity towards longer-chain diols. plos.org

The biotransformation of this compound is unlikely to lead to the accumulation of persistent, toxic metabolites. The expected breakdown products, such as hydroxy acids and smaller organic acids, are generally readily metabolized by a wide range of microorganisms.

Environmental Partitioning and Mobility of this compound and its Metabolites

The environmental partitioning and mobility of a chemical describe its distribution in the environment (air, water, soil, and biota) and its potential to move between these compartments. These properties are largely determined by the compound's water solubility, vapor pressure, and its affinity for organic matter in soil and sediment.

Environmental Partitioning: this compound is a polar molecule with good water solubility. This property suggests that if released into the environment, it will preferentially partition to the water phase. nih.gov Its low vapor pressure indicates that volatilization from water surfaces is not a significant process.

Mobility: The mobility of a chemical in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (K_oc). A low K_oc value indicates that the chemical does not bind strongly to soil organic matter and is therefore more mobile. pnas.org For 1,6-Hexanediol (B165255), the estimated K_oc value is 1, suggesting very high mobility in soil. researchgate.netnih.gov Given its structural similarity and polarity, this compound is also expected to have a low K_oc and be highly mobile in soil. musterfire.com Its high water solubility further supports this, as it will tend to move with the flow of water through the soil column. nih.govmusterfire.com

The Henry's Law Constant (H) provides an indication of the tendency of a chemical to partition between air and water. For 2-ethyl-1,3-hexanediol (B165326), various sources provide Henry's Law constants, suggesting a low tendency to volatilize from water. scielo.bracs.org For 1,6-Hexanediol, the estimated Henry's Law constant is also very low, indicating it is essentially nonvolatile from water surfaces. researchgate.net It is therefore expected that this compound will have a low Henry's Law constant and remain primarily in the aqueous or soil phase rather than partitioning to the atmosphere from these compartments.

The metabolites of this compound, such as hydroxy acids and other small organic acids, are also expected to be water-soluble and mobile in the environment. However, as they are readily biodegradable, they are not expected to persist.

Interactive Data Table: Environmental Partitioning and Mobility Parameters for Hexanediol (B3050542) Isomers

| Parameter | 1,6-Hexanediol | 2-ethyl-1,3-hexanediol | General Expectation for this compound | Source |

| Log K_ow (Octanol-Water Partition Coefficient) | -0.11 | Data not available | Low | researchgate.netnih.gov |

| K_oc (Soil Organic Carbon-Water Partition Coefficient) | 1 (estimated) | Data not available | Low (High Mobility) | researchgate.netnih.gov |

| Henry's Law Constant (atm·m³/mol) | 2.2 x 10⁻¹⁰ (estimated) | Various values reported, generally low | Low | researchgate.netscielo.bracs.org |

| Water Solubility | Miscible | Soluble | High | nih.govmusterfire.com |

Viii. Advanced Analytical Methodologies for 1,3 Hexanediol Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond fundamental identification, advanced spectroscopic methods provide in-depth insights into the molecular structure and conformation of 1,3-Hexanediol and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this regard. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for elucidating the precise connectivity and stereochemistry of this compound. acs.org In ¹H NMR, the chemical shifts, signal integrations, and splitting patterns of the proton signals provide a detailed map of the proton environment within the molecule. For instance, the protons attached to the hydroxyl-bearing carbons and the adjacent methylene (B1212753) and methyl groups exhibit characteristic chemical shifts and coupling patterns that allow for unambiguous assignment. acs.org